6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 6,6-Difluorobicyclo[31It has been incorporated into analogs of the anti-hiv drug maraviroc . Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells .
Mode of Action
The exact mode of action of 6,6-Difluorobicyclo[31As a component of maraviroc analogs, it may contribute to the inhibition of the ccr5 co-receptor, thereby preventing hiv from entering immune cells .
Biochemical Pathways
The specific biochemical pathways affected by 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may be involved in the hiv life cycle, specifically the entry of the virus into host cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,6-Difluorobicyclo[31The physicochemical properties (ie, pKa and Log P) of the compound and its derivatives have been measured and compared with those of monocyclic and non-fluorinated counterparts .
Result of Action
The molecular and cellular effects of 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may contribute to the prevention of hiv entry into host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the reaction of commercially available compounds. One common method includes the reaction of a non-activated cyclopentene fragment with a TMSCF3-NaI system using a slow addition protocol. This reaction yields a diastereomeric mixture, which can be effectively separated by flash column chromatography. Further chemical transformations, such as the introduction of amine and carboxylic acid groups, produce diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and straightforward reaction conditions facilitates the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other functionalized compounds.
Scientific Research Applications
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of biological interactions and the development of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane: A monocyclic analog with similar fluorine substitution but lacking the rigid bicyclic structure.
Non-fluorinated bicyclo[3.1.0]hexane: A structurally similar compound without fluorine atoms, offering different physicochemical properties.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its rigid bicyclic structure combined with fluorine atoms, which imparts unique properties such as increased stability, specific reactivity, and potential for drug discovery applications. These characteristics differentiate it from other similar compounds and highlight its value in scientific research .
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHXVYJADAQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248267-95-8 |
Source
|
Record name | 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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